(2R,3R,4S,5R)-2-{2-amino-4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-5-(hydroxymethyl)oxolane-3,4-diol
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Overview
Description
The compound (2R,3R,4S,5R)-2-{2-amino-4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-5-(hydroxymethyl)oxolane-3,4-diol is a complex organic molecule featuring a pyrrolo[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps include:
Formation of the pyrrolo[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate amine and aldehyde precursors.
Introduction of the hydroxymethyl group: This step often involves selective hydroxylation reactions.
Methoxylation and amino group introduction: These functional groups are introduced through substitution reactions using methoxy and amino reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling up the reaction conditions: Ensuring that the reactions can be performed on a larger scale without compromising the efficiency.
Purification processes: Utilizing techniques such as crystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The pyrrolo[2,3-d]pyrimidine core can be reduced under specific conditions to modify its electronic properties.
Substitution: The amino and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic reagents like sodium azide (NaN₃) or electrophilic reagents like alkyl halides.
Major Products
Oxidation products: Aldehydes, carboxylic acids.
Reduction products: Reduced pyrrolo[2,3-d]pyrimidine derivatives.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. For instance, it can inhibit enzymes involved in nucleic acid synthesis, thereby blocking viral replication or cancer cell proliferation. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R,4S,5R)-2-(4-amino-5-bromo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- (2R,3R,4S,5R)-2-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
Uniqueness
The uniqueness of (2R,3R,4S,5R)-2-{2-amino-4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-5-(hydroxymethyl)oxolane-3,4-diol lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. The methoxy and amino groups, in particular, play crucial roles in its interactions with biological targets, making it a valuable compound for medicinal research.
Properties
Molecular Formula |
C12H16N4O5 |
---|---|
Molecular Weight |
296.28 g/mol |
IUPAC Name |
2-(2-amino-4-methoxypyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H16N4O5/c1-20-10-5-2-3-16(9(5)14-12(13)15-10)11-8(19)7(18)6(4-17)21-11/h2-3,6-8,11,17-19H,4H2,1H3,(H2,13,14,15) |
InChI Key |
NVZVAEZSBCORRD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC2=C1C=CN2C3C(C(C(O3)CO)O)O)N |
Origin of Product |
United States |
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